molecular formula C11H11NO3 B3043242 4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one CAS No. 813449-07-9

4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one

Cat. No.: B3043242
CAS No.: 813449-07-9
M. Wt: 205.21 g/mol
InChI Key: AWEUUXDYWGMWLT-UHFFFAOYSA-N
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Description

4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one is a chemical compound with a molecular weight of 205.21 g/mol. It is part of the benzoxazinone family, which is known for its diverse applications in various fields of research and industry. This compound is characterized by the presence of an oxazine ring fused with a benzene ring, along with ethyl and formyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route is efficient and yields the desired product with good purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 4-ethyl-6-carboxy-4H-benzo[1,4]oxazin-3-one.

    Reduction: 4-ethyl-6-hydroxymethyl-4H-benzo[1,4]oxazin-3-one.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a poly (ADP-ribose) polymerase inhibitor, which is critical in DNA repair mechanisms.

    Medicine: Explored for its anticancer properties, particularly in enhancing the effects of DNA-damaging agents.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one involves its interaction with poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA repair pathway . By inhibiting PARP, this compound sensitizes cancer cells to DNA-damaging agents, leading to increased cell death in tumors with BRCA1/2 loss . The molecular targets include the catalytic domain of PARP, and the pathways involved are primarily related to DNA damage response and repair.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 6-amino-2H-1,4-benzoxazin-3(4H)-one
  • 6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one is unique due to its specific substituents (ethyl and formyl groups) which confer distinct chemical reactivity and biological activity. Its ability to inhibit PARP and enhance the effects of DNA-damaging agents makes it particularly valuable in cancer research .

Properties

IUPAC Name

4-ethyl-3-oxo-1,4-benzoxazine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-12-9-5-8(6-13)3-4-10(9)15-7-11(12)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEUUXDYWGMWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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